4,5-Dibromothiophene-2-carbohydrazide

Vue d'ensemble

Description

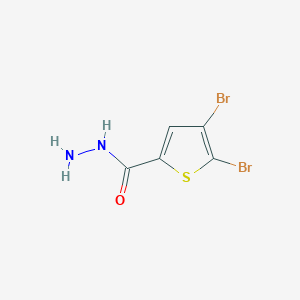

4,5-Dibromothiophene-2-carbohydrazide is a chemical compound with the molecular formula C5H4Br2N2OS and a molecular weight of 299.97 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 4 and 5 positions and a carbohydrazide group at the 2 position .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromothiophene-2-carbohydrazide typically involves the bromination of thiophene derivatives followed by the introduction of the carbohydrazide group. One common method involves the bromination of thiophene-2-carboxylic acid, followed by the conversion of the resulting 4,5-dibromothiophene-2-carboxylic acid to its corresponding acid chloride. This acid chloride is then reacted with hydrazine to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Dibromothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbohydrazide group can be reduced to form corresponding amines.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are typically employed.

Major Products

Substitution Reactions: Products include various substituted thiophene derivatives.

Reduction Reactions: Products include amines and other reduced forms of the carbohydrazide group.

Oxidation Reactions: Products include sulfoxides and sulfones.

Applications De Recherche Scientifique

Agricultural Chemistry

4,5-Dibromothiophene-2-carbohydrazide has been investigated for its potential as a herbicidal agent. Research indicates that derivatives of thiophene-2-carboxylic acid, including this compound, can be formulated into various application modes such as sprays and emulsions, targeting unwanted plant species while minimizing damage to crops. The application rates range from 0.001 to 3.0 kg per hectare depending on the target species and growth stage .

Biological Evaluation

The compound has been evaluated for its biological activity, particularly as a potential inhibitor of the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. Studies show that modifications of thiophene derivatives can disrupt this binding, enhancing T-cell activation against tumors. For instance, synthesized analogs have demonstrated low nanomolar inhibitory activities in disrupting the PD-1/PD-L1 complex, indicating their potential as therapeutic agents in oncology .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a key intermediate for the synthesis of various compounds. It can undergo cross-coupling reactions with palladium complexes to form more complex structures, which are valuable in developing new materials or pharmaceuticals . The oxidative addition reactions involving this compound have been studied extensively to understand their mechanisms and outcomes .

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal properties of thiophene derivatives demonstrated that this compound effectively inhibited the growth of several weed species when applied at optimal rates. The experiments involved greenhouse trials where plants were treated with varying concentrations of the compound. Results indicated significant reductions in biomass and visible damage to target weeds compared to untreated controls .

Case Study 2: Cancer Therapeutics

In a recent study focusing on cancer therapeutics, researchers synthesized a series of thiophene-based compounds including this compound to evaluate their effects on PD-L1 expression in tumor cells. The results showed enhanced binding affinity and increased cellular uptake in PD-L1 expressing tumors compared to controls. This suggests that compounds derived from this compound could serve as promising candidates for further development in cancer treatment strategies .

Mécanisme D'action

The mechanism of action of 4,5-Dibromothiophene-2-carbohydrazide depends on its specific applicationThe bromine atoms and the carbohydrazide group can form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

4,5-Dibromothiophene-2-carbohydrazide can be compared with other similar compounds, such as:

4,5-Dichlorothiophene-2-carbohydrazide: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

4,5-Diiodothiophene-2-carbohydrazide: Contains iodine atoms, which can significantly alter its chemical behavior and applications.

Thiophene-2-carbohydrazide:

The uniqueness of this compound lies in its specific combination of bromine atoms and the carbohydrazide group, which imparts distinct chemical and biological properties .

Activité Biologique

4,5-Dibromothiophene-2-carbohydrazide is a thiophene derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula CHBrNOS and a molecular weight of 299.97 g/mol, is notable for its applications as an enzyme inhibitor and its role in various biochemical pathways. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and comparative effectiveness against similar compounds.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The compound's bromine atoms and the carbohydrazide functional group enable it to form covalent or non-covalent interactions with enzymes and receptors, modulating their activity.

Key Interactions

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Pim-1 Kinase Interaction : A study focused on the crystal structure of human Pim-1 kinase in complex with this compound revealed critical insights into how this compound binds to the kinase. This binding may lead to significant alterations in kinase activity, which could be leveraged for therapeutic purposes in oncology .

- Antiviral Screening : In a broader context of antiviral drug development, derivatives of thiophene have been synthesized and tested for their ability to inhibit HIV integrase and replication. While direct studies on this compound are sparse, its structural relatives have shown promising results against viral pathogens .

Comparative Analysis

When comparing this compound with structurally similar compounds such as 4,5-Dichlorothiophene-2-carbohydrazide and 4,5-Diiodothiophene-2-carbohydrazide, notable differences in biological activity emerge:

| Compound | Bromine Substituent | Biological Activity |

|---|---|---|

| This compound | Yes | Moderate Pim-1 inhibition |

| 4,5-Dichlorothiophene-2-carbohydrazide | No | Lower reactivity; less effective as a ligand |

| 4,5-Diiodothiophene-2-carbohydrazide | Yes | Altered reactivity; potential for higher bioactivity |

Propriétés

IUPAC Name |

4,5-dibromothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2OS/c6-2-1-3(5(10)9-8)11-4(2)7/h1H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZOOBRFZARVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361153 | |

| Record name | 4,5-dibromothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171851-25-5 | |

| Record name | 4,5-dibromothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 171851-25-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying 4,5-Dibromothiophene-2-carbohydrazide in the context of human Pim-1 kinase?

A1: The research paper investigates the crystal structure of human Pim-1 kinase in complex with this compound. [] This suggests that this compound acts as a ligand, potentially inhibiting the activity of Pim-1 kinase. Understanding this interaction at a molecular level is crucial as Pim-1 kinase is implicated in various cellular processes, including cell growth and survival, and is considered a potential target for cancer therapy. Further research is needed to confirm the inhibitory activity and explore the therapeutic potential of this compound or its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.